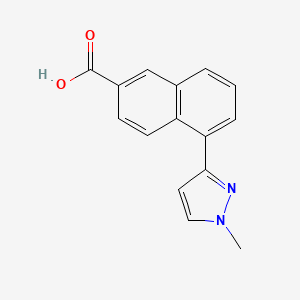

5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(1-methylpyrazol-3-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-8-7-14(16-17)13-4-2-3-10-9-11(15(18)19)5-6-12(10)13/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORTYRYPIYWZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201188942 | |

| Record name | 2-Naphthalenecarboxylic acid, 5-(1-methyl-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201188942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-97-1 | |

| Record name | 2-Naphthalenecarboxylic acid, 5-(1-methyl-1H-pyrazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 5-(1-methyl-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201188942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(1-Methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1638612-97-1

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit varying degrees of antimicrobial activity. In a study evaluating structure-dependent antimicrobial properties, compounds with similar structures showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(1-Methyl-1H-pyrazol-3-yl) | S. aureus | 32 µg/mL |

| 5-Methyl benzimidazole | S. aureus | 64 µg/mL |

| Pyrazolyl-Ureas | E. coli | >128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with pyrazole moieties have shown cytotoxic effects in several cancer cell lines. For instance, a derivative was tested against A549 lung cancer cells and exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study: Cytotoxicity in A549 Cells

In a controlled experiment, A549 cells were treated with varying concentrations of the compound for 24 hours. The results indicated a dose-dependent response, with IC50 values suggesting effective inhibition of cell proliferation.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds featuring the pyrazole structure have been investigated for their anti-inflammatory effects. A study highlighted that certain pyrazole derivatives inhibited the production of pro-inflammatory cytokines in human chondro-sarcoma cells, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways. For example, its interaction with p38 MAPK has been documented, where certain derivatives showed IC50 values in the nanomolar range, effectively modulating inflammatory responses .

Scientific Research Applications

Medicinal Chemistry

5-(1-Methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds allows it to interact with various biological targets.

Case Study: VEGFR Inhibition

Recent studies have highlighted its role as a small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR). In research conducted on rodent models, this compound demonstrated significant efficacy in reducing choroidal neovascularization (CNV), a condition associated with age-related macular degeneration (AMD) . The selective inhibition of VEGFR pathways suggests potential applications in treating ocular diseases.

Material Science

The compound's unique structural characteristics make it suitable for applications in material science, particularly in the development of organic semiconductors and dyes.

Case Study: Organic Photovoltaics

Research has indicated that derivatives of naphthalene carboxylic acids can enhance the efficiency of organic photovoltaic devices. The incorporation of this compound into polymer matrices has shown improved charge transport properties, leading to higher energy conversion efficiencies .

The biological activity of this compound extends beyond VEGFR inhibition. Studies have suggested anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.

Anti-inflammatory Studies

In vitro studies have demonstrated that this compound can modulate inflammatory pathways, indicating potential use in developing anti-inflammatory drugs. Its ability to inhibit pro-inflammatory cytokines could be beneficial in conditions such as rheumatoid arthritis and other autoimmune diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (identified in and ) differ in substituent groups, aromatic systems, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

Key Research Findings

- Electronic and Steric Effects: The naphthalene ring in the target compound provides a larger aromatic surface compared to phenyl or pyridine analogs (e.g., Pyrazolo[1,5-a]pyridine-2-carboxylic acid, CAS 50920-46-2), enhancing π-π stacking in biological targets .

- Synthetic Challenges : Bromination of acetylated intermediates (as in ) is a common step for α-bromoketone synthesis, but purification challenges arise due to reactivity, necessitating immediate use in subsequent reactions .

- Conformational Stability : Crystal structure data from analogous compounds () reveals a 46.3° twist between the pyrazole and naphthalene rings, which may influence intermolecular interactions in solid-state or protein binding .

Metabolic and Functional Differences

- Metabolic Stability : Compounds with methoxy groups (e.g., 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid) may exhibit slower hepatic clearance compared to methyl-substituted derivatives due to reduced cytochrome P450 interactions .

- Acidity : The carboxylic acid group at position 2 in the target compound (pKa ~4.5) is more acidic than ester or amide derivatives (), favoring ionization at physiological pH and enhancing solubility in polar environments .

Preparation Methods

Alkylation of Pyrazole Derivatives

One of the key steps in synthesizing 1-methyl-pyrazole derivatives is the alkylation of pyrazole-3-carboxylic acid esters. According to patent literature, ethylation or methylation of pyrazole esters can be achieved by reacting pyrazole-3-carboxylic acid esters with alkylating agents such as alkyl halides (e.g., methyl bromide) in the presence of a base like sodium in absolute alcohol. This method yields 1-alkyl-pyrazole-5-carboxylic acid esters, which can be further hydrolyzed to the corresponding acids.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Alkylation | Pyrazole-3-carboxylic acid ester + methyl bromide | Sodium, absolute alcohol, reflux | 1-methyl-pyrazole-5-carboxylic acid ester |

| Hydrolysis | Ester + aqueous acid/base | Hydrolysis conditions | Corresponding 1-methyl-pyrazole carboxylic acid |

This approach is well-established for introducing the methyl group at the N-1 position of pyrazole rings and is adaptable for industrial scale synthesis.

Pyrazole Ring Formation via Cyclocondensation

Another method involves the cyclocondensation of dicarbonyl compounds with hydrazine derivatives to form substituted pyrazoles. For example, the reaction of phenyl hydrazine with dicarbonyl esters under reflux in acetic acid yields ethyl 5-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate derivatives. These intermediates can be further modified to introduce the methyl group and attached to naphthalene moieties.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Cyclocondensation | Dicarbonyl ester + phenyl hydrazine | Reflux in acetic acid, 6 hours | Pyrazole carboxylate intermediate |

| Methylation | Intermediate + methylating agent | Standard alkylation conditions | 1-methyl substituted pyrazole derivative |

This method provides moderate to good yields (~75-82%) and allows for structural diversity in pyrazole derivatives.

Hydrolysis and Purification

Hydrolysis of pyrazole esters to carboxylic acids is typically performed under acidic or basic conditions. However, challenges such as low yield, solubility issues, and difficult separation have been reported, especially when using ethyl acetate extraction and conventional solvents. Improved purification methods involve recrystallization from ethanol or ethanol/DMF mixtures to enhance yield and purity.

| Parameter | Conventional Method | Improved Method |

|---|---|---|

| Solvent | Ethyl acetate | Ethanol/DMF |

| Yield | ~26% (low) | Up to 77-82% (improved) |

| Purification | Extraction + drying | Recrystallization |

| Challenges | Product solubility, low yield | Better isolation, higher purity |

These improvements are critical for industrial applicability, reducing solvent use and waste generation.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Pyrazole Esters | Pyrazole ester + methyl bromide, Na, alcohol | Moderate | Straightforward methylation | Requires careful control of alkylation |

| Cyclocondensation of Dicarbonyls | Dicarbonyl ester + hydrazine, reflux in acetic acid | 75-82 | Good yields, structural versatility | Multi-step, requires purification |

| Hydrolysis and Recrystallization | Acid/base hydrolysis, ethanol/DMF recrystallization | 26-82 | Improved purity, scalable | Solubility challenges in some cases |

Research Findings and Industrial Considerations

- The alkylation approach is well-documented for producing 1-alkyl-pyrazole carboxylic acids and esters with controllable substitution patterns.

- Cyclocondensation provides a robust route to pyrazole derivatives but may require optimization for large-scale synthesis.

- Hydrolysis and purification steps are critical; industrial processes favor methods that minimize solvent use and improve product isolation, as highlighted by recent patent disclosures.

- Avoidance of hazardous reagents such as ethyl diazoacetate and toxic solvents is emphasized in modern synthetic routes to ensure safety and environmental compliance.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid?

Methodological Answer: The synthesis typically involves condensation reactions between pyrazole derivatives and naphthalene precursors. For example, coupling 1-methylpyrazole-3-carboxylic acid with naphthalene-2-carboxylic acid derivatives via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key steps include protecting the carboxylic acid group during coupling and optimizing reaction conditions (e.g., Pd catalysts, temperature) to enhance yield .

Q. How is the compound characterized analytically to confirm its structural integrity?

Methodological Answer: Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the pyrazole and naphthalene rings.

- HPLC-MS for purity assessment and molecular weight confirmation.

- Melting point analysis (compared to literature values, e.g., ~141–143°C for structurally similar naphthylacetic acids) .

Q. What are the primary solubility and stability considerations for this compound in laboratory settings?

Methodological Answer:

- Solubility : Tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH-dependent ionization of the carboxylic acid group).

- Stability : Assessed via accelerated degradation studies under heat/light, with LC-MS monitoring for decomposition products like decarboxylated derivatives .

Advanced Research Questions

Q. How does structural modification of the pyrazole ring (e.g., substituent variation) influence pharmacological activity?

Methodological Answer: SAR studies involve synthesizing analogs with substituents at the pyrazole’s 1- and 3-positions. For instance:

Q. What experimental designs are used to resolve contradictions in reported biological activities (e.g., chemotaxis inhibition vs. NO release)?

Methodological Answer:

- Dose-response assays to establish activity thresholds.

- Mechanistic studies : Compare downstream signaling pathways (e.g., NF-κB inhibition for chemotaxis vs. NO synthase modulation) using knockout cell lines or inhibitors.

- Data normalization : Account for variations in cell type, assay conditions, and metabolite stability (e.g., diazeniumdiolate NO donors degrade under specific pH) .

Q. How is the compound’s environmental fate predicted in toxicity studies?

Methodological Answer:

- Partitioning studies : Measure log P values to predict bioaccumulation in lipid-rich tissues.

- Degradation modeling : Use HPLC-UV to track hydrolysis/photolysis rates in simulated environmental media (water, soil).

- Biomonitoring : Detect metabolites (e.g., hydroxylated naphthalene derivatives) in exposed organisms via GC-MS .

Q. What in vitro/in vivo models are optimal for assessing systemic toxicity (e.g., hepatic or renal effects)?

Methodological Answer:

- In vitro : Primary hepatocyte cultures for CYP450 inhibition screening.

- In vivo : Rodent models (OECD guidelines) with endpoints like serum ALT/AST (liver) and BUN/creatinine (kidney). Histopathology is critical for identifying tissue-specific lesions .

Data-Driven Research Challenges

Q. How can computational modeling (e.g., DFT) predict interactions between this compound and biological targets?

Methodological Answer:

Q. What strategies address low yield in multi-step syntheses (e.g., coupling efficiency <50%)?

Methodological Answer:

Q. How are discrepancies in reported melting points (e.g., 141–143°C vs. 139–141°C) reconciled?

Methodological Answer:

- Recrystallization : Use solvent systems (ethanol/water) to obtain pure polymorphs.

- DSC analysis : Compare thermal profiles to identify amorphous vs. crystalline forms .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.